molecular formula C8H16ClN5 B15219681 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride

Cat. No.: B15219681
M. Wt: 217.70 g/mol
InChI Key: DPGWZZPOCZLNJR-UHFFFAOYSA-N
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Description

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with pentan-1-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt, which enhances the stability and handling of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride involves its reactivity with specific molecular targets. The compound can undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, forming stable covalent linkages. This reactivity is exploited in various applications, including bioorthogonal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
  • Methyltetrazine-NHS ester
  • 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
  • Tetrazine-PEG5-NHS ester

Uniqueness

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its enhanced stability compared to other tetrazine derivatives. This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers .

Properties

Molecular Formula

C8H16ClN5

Molecular Weight

217.70 g/mol

IUPAC Name

5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N5.ClH/c1-7-10-12-8(13-11-7)5-3-2-4-6-9;/h2-6,9H2,1H3;1H

InChI Key

DPGWZZPOCZLNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)CCCCCN.Cl

Origin of Product

United States

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